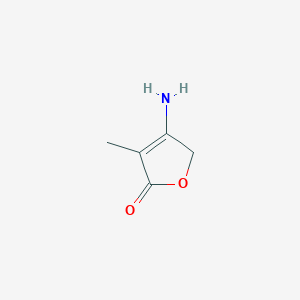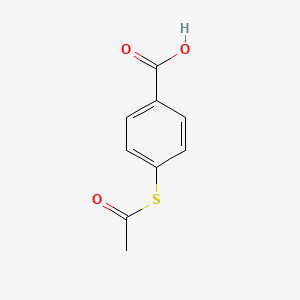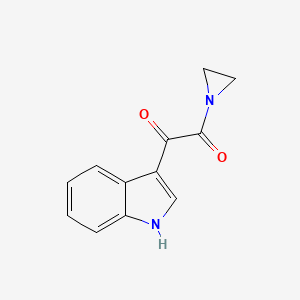
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features both an aziridine ring and an indole moiety. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor with a nitrogen source under basic conditions.
Indole Functionalization: The indole moiety can be introduced through a variety of methods, such as Fischer indole synthesis or through the use of indole derivatives.
Coupling Reactions: The final step involves coupling the aziridine and indole components under suitable conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods for such compounds generally involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine ring and indole moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized indole derivatives, while substitution reactions could produce a variety of substituted aziridine-indole compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with anticancer or antimicrobial properties.
Industry: Use in the production of specialty chemicals or as intermediates in chemical synthesis.
作用機序
The mechanism of action of 1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione would depend on its specific interactions with biological targets. Generally, compounds with aziridine and indole groups can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethanone: A similar compound with a ketone group instead of a dione.
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethanol: A similar compound with an alcohol group.
Uniqueness
1-(Aziridin-1-yl)-2-(1h-indol-3-yl)ethane-1,2-dione is unique due to the presence of both the aziridine ring and the indole moiety, which can confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.
特性
CAS番号 |
33866-75-0 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC名 |
1-(aziridin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c15-11(12(16)14-5-6-14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2 |
InChIキー |
JJSMTUKHOAKIDA-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


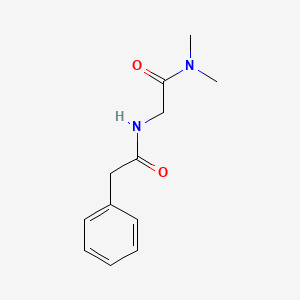
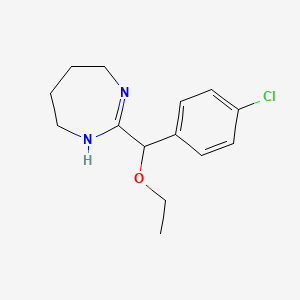
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
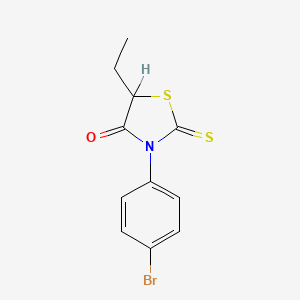

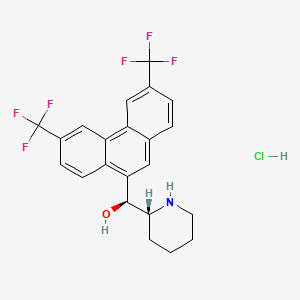
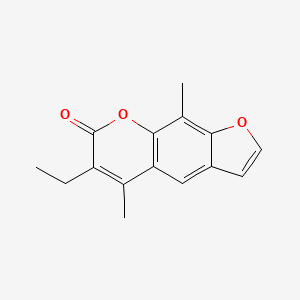
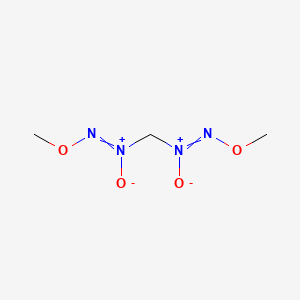
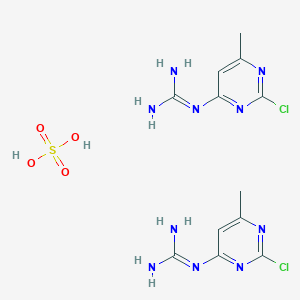
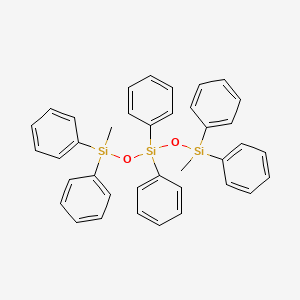
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
